

In Silico Modeling of 4-Methylisoquinolin-5-amine Interactions: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylisoquinolin-5-amine

CAS No.: 194032-18-3

Cat. No.: B126336

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For Researchers, Scientists, and Drug Development Professionals

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This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of **4-Methylisoquinolin-5-amine**, a molecule recognized as a constituent in the synthesis of Vanilloid receptor modulators.^{[1][2]} Given the limited publicly available data on the specific interactions of this compound, this document outlines a structured, hypothetical approach to its computational assessment, targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.^{[3][4][5]} This guide will also explore the potential interactions with the PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline derivatives in cancer research.^{[6][7][8][9][10]}

The methodologies detailed herein, including molecular docking, molecular dynamics simulations, and ADMET prediction, serve as a blueprint for the virtual evaluation of **4-Methylisoquinolin-5-amine** and other novel small molecules in the early stages of drug discovery.

Introduction to 4-Methylisoquinolin-5-amine and In Silico Modeling

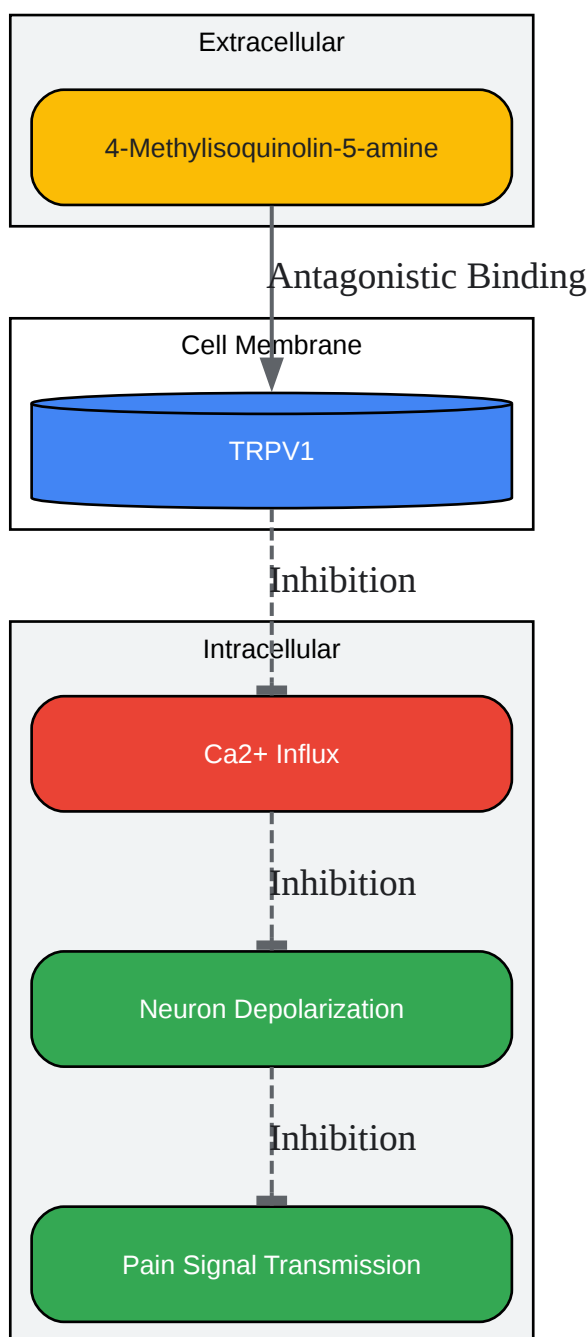
4-Methylisoquinolin-5-amine is a heterocyclic amine with the molecular formula $C_{10}H_{10}N_2$.^[1]^[2] Its structural similarity to other isoquinoline derivatives suggests a broad range of potential biological activities.^[6]^[7]^[8]^[9]^[10] In silico modeling offers a powerful, time- and cost-effective approach to investigate the potential protein targets, binding affinities, and pharmacokinetic properties of such compounds before extensive experimental validation. By simulating molecular interactions computationally, researchers can prioritize lead candidates and gain insights into their mechanisms of action.

Hypothetical Protein Targets and Signaling Pathways

Primary Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

Given that **4-Methylisoquinolin-5-amine** is a component in the synthesis of TRPV1 modulators, this channel is a logical primary target for in silico investigation.^[1]^[2] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.^[11]^[12] Antagonism of TRPV1 is a promising strategy for the development of novel analgesics.^[4]

Proposed Signaling Pathway of **4-Methylisoquinolin-5-amine** at the TRPV1 Channel



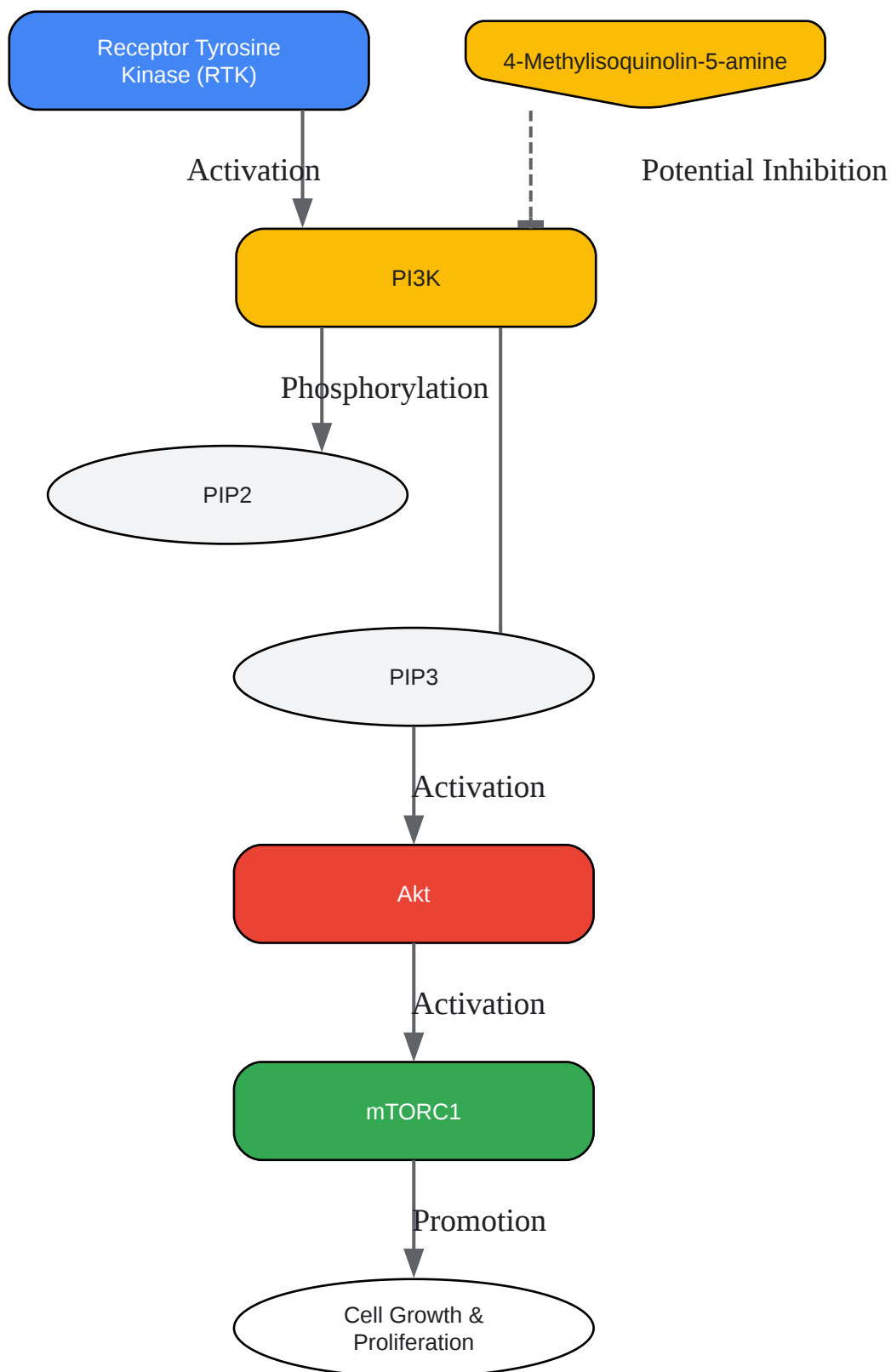
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Caption: Proposed antagonistic mechanism of **4-Methylisoquinolin-5-amine** on the TRPV1 signaling pathway.

Secondary Target: PI3K/Akt/mTOR Signaling Pathway

Isoquinoline derivatives have been shown to exhibit anticancer properties by targeting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6][7][8][9][10] Therefore, investigating the interaction of **4-Methylisoquinolin-5-amine** with key kinases in this pathway, such as PI3K or Akt, is a relevant secondary objective.

Overview of the PI3K/Akt/mTOR Signaling Pathway



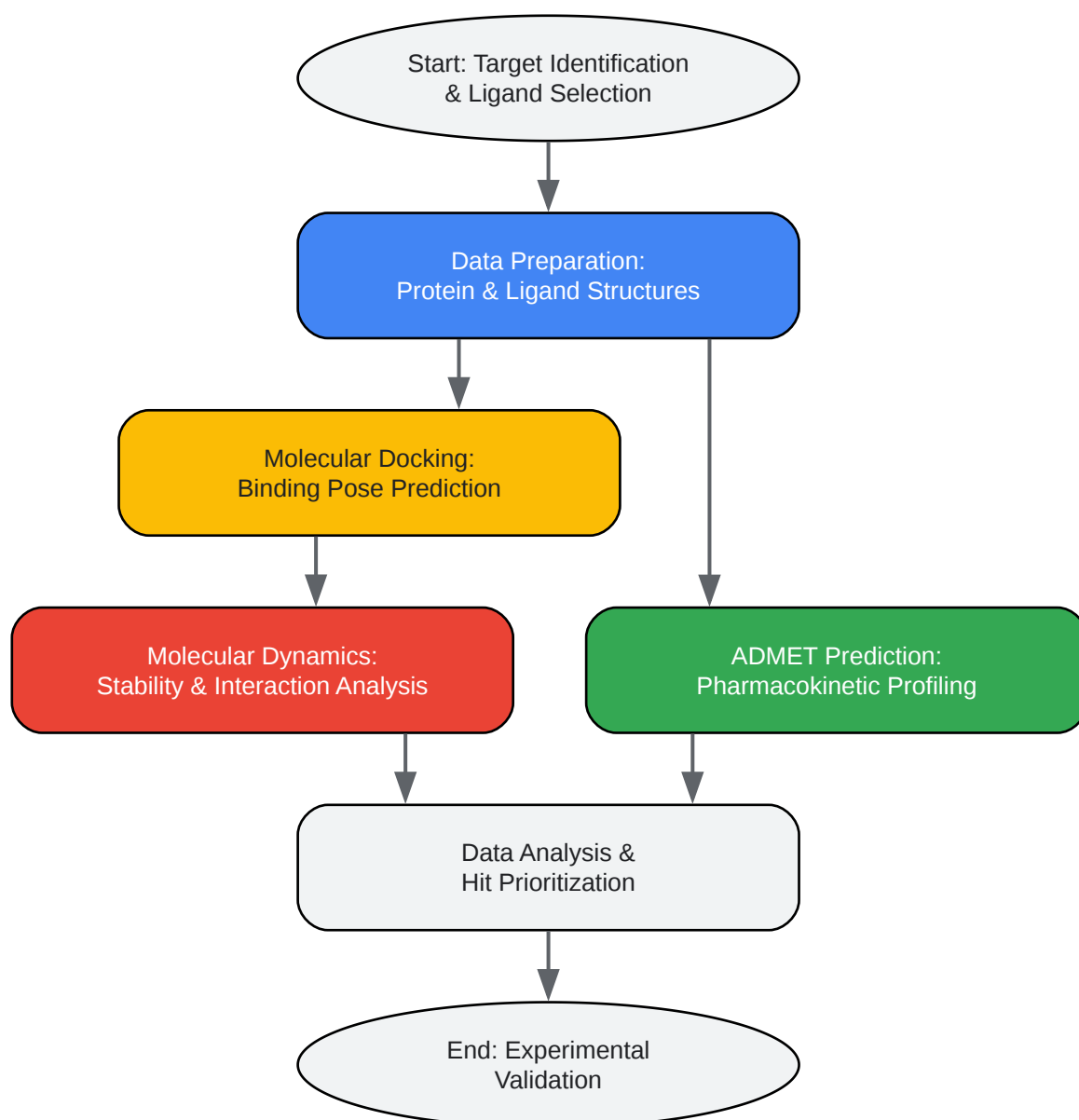
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Caption: Potential inhibitory action of **4-Methylisoquinolin-5-amine** on the PI3K/Akt/mTOR pathway.

In Silico Modeling Workflow

A systematic in silico workflow is essential for a thorough evaluation of a drug candidate. This process begins with data collection and preparation, followed by computational simulations and analysis.

General In Silico Drug Discovery Workflow



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Caption: A typical workflow for in silico drug discovery and lead optimization.

Methodologies and Hypothetical Data

This section provides detailed, hypothetical protocols for the in silico modeling of **4-Methylisoquinolin-5-amine** with the TRPV1 channel.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.

Experimental Protocol: Molecular Docking

- Protein Preparation:
 - Obtain the 3D crystal structure of the human TRPV1 channel from the Protein Data Bank (PDB ID: 7LPE, for example).[13]
 - Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular modeling software (e.g., UCSF Chimera, PyMOL).
 - Add polar hydrogens, assign appropriate atom types, and partial charges using a tool like AutoDockTools.
 - Define the binding site (grid box) based on the location of known TRPV1 antagonists or allosteric sites.
- Ligand Preparation:
 - Generate the 3D structure of **4-Methylisoquinolin-5-amine** using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
 - Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

- Assign rotatable bonds and save the ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).
- Docking Simulation:
 - Perform molecular docking using a program such as AutoDock Vina.
 - Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
 - Generate a set of binding poses (e.g., top 10) for further analysis.
- Analysis of Results:
 - Analyze the predicted binding energies to estimate the binding affinity.
 - Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.

Hypothetical Molecular Docking Results

Parameter	4-Methylisoquinolin-5-amine	Capsazepine (Control)
Binding Affinity (kcal/mol)	-8.5	-9.2
Interacting Residues	Tyr511, Ser512, Thr550	Tyr511, Ser512, Arg557
Hydrogen Bonds	2	3
Hydrophobic Interactions	5	7

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and the persistence of interactions over time.

Experimental Protocol: Molecular Dynamics Simulation

- System Preparation:
 - Use the best-scoring docked pose of the **4-Methylisoquinolin-5-amine**-TRPV1 complex as the starting structure.
 - Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
 - Add counter-ions to neutralize the system.
 - Parameterize the ligand using a force field compatible with the protein force field (e.g., GAFF for the ligand and AMBER for the protein).
- Simulation Protocol (using GROMACS or NAMD):
 - Perform energy minimization of the entire system to remove steric clashes.
 - Gradually heat the system to physiological temperature (310 K) under NVT (constant volume and temperature) ensemble.
 - Equilibrate the system under NPT (constant pressure and temperature) ensemble for a sufficient duration (e.g., 10 ns).
 - Run the production MD simulation for an extended period (e.g., 100 ns).
- Trajectory Analysis:
 - Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability.
 - Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
 - Monitor the protein-ligand interactions (e.g., hydrogen bonds, salt bridges) throughout the simulation.
 - Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Hypothetical Molecular Dynamics Simulation Data

Parameter	4-Methylisoquinolin-5-amine-TRPV1 Complex
Average RMSD (Protein)	2.1 Å
Average RMSD (Ligand)	1.5 Å
Binding Free Energy (MM/PBSA)	-45.2 kcal/mol
Persistent Hydrogen Bonds	Tyr511 (85% occupancy)

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness and potential safety of a compound.

Experimental Protocol: In Silico ADMET Prediction

- Input:
 - Use the 2D structure or SMILES string of **4-Methylisoquinolin-5-amine**.
- Prediction Tools:
 - Utilize online web servers or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, Discovery Studio).
- Properties to Predict:
 - Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.
 - Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
 - Metabolism: Cytochrome P450 (CYP) substrate/inhibitor (e.g., CYP2D6, CYP3A4).
 - Excretion: Total clearance.
 - Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

- Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).
- Lipinski's Rule of Five: Assess drug-likeness.

Hypothetical ADMET Profile of **4-Methylisoquinolin-5-amine**

Property	Predicted Value	Interpretation
Molecular Weight	158.20 g/mol	Compliant with Lipinski's rule
LogP	2.3	Good lipophilicity
TPSA	38.9 Å ²	Good cell permeability
Lipinski's Rule of Five	0 violations	Good drug-likeness
Human Intestinal Absorption	High	Good oral bioavailability
BBB Penetration	Yes	Potential for CNS effects
CYP2D6 Inhibitor	No	Low risk of drug-drug interactions
AMES Toxicity	Non-mutagenic	Low toxicity risk
hERG Inhibition	Low risk	Low risk of cardiotoxicity

Conclusion

This technical guide has presented a hypothetical yet comprehensive in silico investigation of **4-Methylisoquinolin-5-amine**. The outlined workflow, from target identification to detailed molecular modeling and ADMET prediction, provides a robust framework for the early-stage assessment of novel drug candidates. The hypothetical data suggests that **4-Methylisoquinolin-5-amine** is a promising lead compound with favorable drug-like properties and potential as a TRPV1 antagonist. The logical next step would be to synthesize the compound and validate these computational predictions through in vitro and in vivo experimental studies. This integrated approach of computational and experimental methods is pivotal in accelerating the modern drug discovery and development pipeline.

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